molecular formula C21H31N3O3 B7535918 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide

Número de catálogo B7535918
Peso molecular: 373.5 g/mol
Clave InChI: ZZHYCSYGFORYJO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide, also known as ML277, is a small molecule inhibitor of the Kv7.1 ion channel. It is a promising compound for the treatment of cardiac arrhythmias, as it has been shown to selectively target the Kv7.1 channel without affecting other ion channels.

Mecanismo De Acción

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide works by selectively inhibiting the Kv7.1 ion channel, which is responsible for the slow delayed rectifier potassium current (IKs) in cardiac myocytes. By inhibiting this channel, 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide prolongs the action potential duration and increases the refractory period, which reduces the likelihood of arrhythmias.
Biochemical and Physiological Effects:
1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of the Kv7.1 channel, the prolongation of the action potential duration, and the increase in the refractory period. It has also been shown to reduce the incidence of arrhythmias in animal models of cardiac disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide has several advantages as a research tool, including its selectivity for the Kv7.1 channel and its ability to reduce arrhythmias in animal models of cardiac disease. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its efficacy in humans.

Direcciones Futuras

There are several future directions for research on 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide, including its potential use in the treatment of other cardiac disorders, such as heart failure and atrial fibrillation. There is also a need for further studies to determine its safety and efficacy in humans, as well as its potential for drug interactions with other medications. Additionally, there is a need for the development of more selective and potent Kv7.1 inhibitors for use in clinical settings.

Métodos De Síntesis

The synthesis of 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide involves several steps, including the reaction of 1-bromo-4-(2-methoxyphenyl)piperidine with cyclohexanone to form the corresponding ketone, which is then reduced to the alcohol. The alcohol is then reacted with acetic anhydride to form the acetate, which is then reacted with 1-amino-cyclohexane-1-carboxylic acid to form 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide.

Aplicaciones Científicas De Investigación

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide has been extensively studied in vitro and in vivo for its potential as a therapeutic agent for cardiac arrhythmias. It has been shown to selectively inhibit the Kv7.1 channel, which plays a critical role in the repolarization of cardiac action potentials. 1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide has also been shown to be effective in reducing arrhythmias in animal models of cardiac disease.

Propiedades

IUPAC Name

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-16(25)23-21(12-6-3-7-13-21)20(26)22-17-10-14-24(15-11-17)18-8-4-5-9-19(18)27-2/h4-5,8-9,17H,3,6-7,10-15H2,1-2H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHYCSYGFORYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCCCC1)C(=O)NC2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetamido-N-[1-(2-methoxyphenyl)piperidin-4-yl]cyclohexane-1-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.